molecular formula C4H2N4O6 B183506 2,3,4-trinitro-1H-pyrrole CAS No. 146779-42-2

2,3,4-trinitro-1H-pyrrole

Cat. No. B183506
M. Wt: 202.08 g/mol
InChI Key: UQZLUBGUFYOZDQ-UHFFFAOYSA-N
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Description

2,3,4-Trinitro-1H-pyrrole is a chemical compound with the molecular formula C4H2N4O6 . It is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of 2,3,4-trisubstituted 1H-pyrroles has been reported in the literature . A copper-catalyzed regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles using a novel three-component coupled domino reaction of aldehydes, ketones, and alkyl isocyanoacetates has been described . This transformation proceeds through the formation of a chalcone followed by a [3+2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trinitro-1H-pyrrole consists of a pyrrole ring with three nitro groups attached to it . The molecular weight of this compound is 202.08 .

Scientific Research Applications

High-Energy-Density Compounds

  • A study highlighted the potential of 2,3,4-trinitro-1H-pyrrole as a high-energy-density compound. Through computational analysis, it was found to have excellent detonation properties, making it a candidate for energetic materials. This is based on its thermodynamic and kinetic stability, as well as its detonation velocity and pressure (Li, Li, & Li, 2019).

Electrochemical Studies

  • Another research focused on the electrochemical properties of different pyrrole derivatives. It investigated the electron-transfer processes in these compounds, which could have implications in fields like materials science and electronics (Goetsch et al., 2014).

Molecular Receptor Applications

  • A study on tetra-TTF calix[4]pyrrole, a derivative of pyrrole, examined its abilities as a receptor for electron-deficient neutral guests. This suggests potential applications in molecular recognition and sensor technology (Nielsen et al., 2004).

Synthesis and Reactivity

  • Research on regioselective synthesis of trisubstituted pyrroles, including 2,3,4-trinitro-1H-pyrrole, provides insights into synthetic chemistry and the creation of novel organic compounds with potential applications in pharmaceuticals and materials science (Wang et al., 2011).

Electrochromic Applications

  • A study on a new star-shaped pyrrole monomer, which includes a pyrrole core, explored its electrochromic applications. This indicates potential uses in smart materials and display technologies (Ak, Ak, & Toppare, 2006).

Pyrrole-Fused Azacoronene Family

  • The influence of replacing dialkoxybenzenes in a pyrrole-fused azacoronene family was studied, showing how such modifications affect optical and electronic properties. This research could inform the development of novel optoelectronic materials (Takase et al., 2013).

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of 2,3,4-Trinitro-1H-pyrrole. High-pressure studies of similar compounds have revealed interesting properties and behaviors , suggesting that similar studies on 2,3,4-Trinitro-1H-pyrrole could yield valuable insights.

properties

IUPAC Name

2,3,4-trinitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4O6/c9-6(10)2-1-5-4(8(13)14)3(2)7(11)12/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZLUBGUFYOZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-trinitro-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BT Li, LL Li, X Li - Molecular Simulation, 2019 - Taylor & Francis
A series of nitro-derivatives of pyrrole were designed by replacing the hydrogen atoms on the pyrrole ring with nitro system. In order to investigate the thermodynamic and kinetic stability …
Number of citations: 8 www.tandfonline.com

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